Boc-2-fluoro-D-phenylalanine
Overview
Description
Boc-2-fluoro-D-phenylalanine is a derivative of D-phenylalanine, where a fluorine atom is substituted at the second position of the phenyl ring, and the amino group is protected by a tert-butoxycarbonyl (Boc) group.
Mechanism of Action
Target of Action
Boc-2-fluoro-D-phenylalanine, also known as Boc-D-2-fluorophenylalanine, is a fluorinated phenylalanine derivative. Fluorinated phenylalanines have been incorporated into various proteins and enzymes . They play an important role as potential enzyme inhibitors and have had considerable industrial and pharmaceutical applications .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This modulation can influence the interaction of this compound with its targets, potentially altering their function or activity.
Biochemical Pathways
It is known that fluorinated phenylalanines can influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . These changes can affect various metabolic properties including membrane permeability and reactivity .
Pharmacokinetics
It is known that the compound has a molecular weight of 28330 , and it is recommended to be stored at 2-8 °C .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. As a potential enzyme inhibitor , it may inhibit the activity of certain enzymes, leading to changes in cellular processes. Furthermore, its incorporation into proteins can increase their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the compound’s interaction with its targets and its resulting effects can be influenced by factors such as pH and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
. Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
Cellular Effects
The specific cellular effects of Boc-2-fluoro-D-phenylalanine are not well-documented in the literature. It is known that fluorinated amino acids modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . This extends to metabolic properties of membrane permeability and reactivity .
Molecular Mechanism
The specific molecular mechanism of this compound is not well-documented in the literature. It is known that fluorinated amino acids have played an important role as enzyme inhibitors as well as therapeutic agents .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented in the literature. It is known that the metabolism of phenylalanine plays a central role in the channeling of carbon from photosynthesis to the biosynthesis of phenylpropanoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to react D-2-fluorophenylalanine with a tert-butoxycarbonyl (Boc) chlorinating agent under basic conditions at room temperature. The reaction proceeds smoothly, yielding Boc-2-fluoro-D-phenylalanine as a white crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in cGMP (current Good Manufacturing Practice) facilities to meet the stringent quality requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Boc-2-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Deprotection Reactions: The major product is 2-fluoro-D-phenylalanine after the removal of the Boc group.
Scientific Research Applications
Boc-2-fluoro-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is incorporated into proteins to study protein folding, stability, and interactions.
Industry: this compound is used in the production of pharmaceuticals and biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-L-phenylalanine: An enantiomer of Boc-2-fluoro-D-phenylalanine with similar properties but different stereochemistry.
4-Fluoro-L-phenylalanine: Another fluorinated phenylalanine derivative with the fluorine atom at the fourth position of the phenyl ring.
Boc-4-nitro-L-phenylalanine: A derivative with a nitro group at the fourth position, used in similar applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the fluorine atom. This combination of features makes it particularly useful in the synthesis of peptides and proteins with enhanced stability and unique properties .
Properties
IUPAC Name |
(2R)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUXBKUDXGMHV-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427299 | |
Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-10-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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